molecular formula C13H25N3O2 B568872 Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate CAS No. 885959-36-4

Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate

Cat. No. B568872
M. Wt: 255.362
InChI Key: IZAYUAGLMWGXRH-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate” is an organic compound . It is a pharmaceutical intermediate and is often used in the synthesis of other compounds . The compound has a molecular weight of 255.36 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H25N3O2/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11/h11,14H,4-10H2,1-3H3 . This indicates that the compound has a pyrrolidine ring and a piperazine ring, both of which are attached to a carboxylate group.


Physical And Chemical Properties Analysis

“Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate” is an oil at room temperature . The compound should be stored at a temperature of 4°C .

Scientific Research Applications

Application 1: Anti-tubercular Agents

  • Scientific Field : Medical Chemistry
  • Summary of the Application : This compound has been used in the design and synthesis of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : The compounds were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Application 2: Synthesis of Biologically Active Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Tert-butyl-4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
  • Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
  • Results or Outcomes : The synthesis process was successful, and the compound was used as an intermediate in the synthesis of other biologically active compounds .

Application 3: Antibacterial Agents

  • Scientific Field : Medical Chemistry
  • Summary of the Application : This compound has been used in the synthesis of antibacterial agents .
  • Methods of Application : The compounds were synthesized and screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
  • Results or Outcomes : The results of this study are not specified in the available resources .

Application 4: Intermediate in Chemical Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used as an intermediate in the synthesis of various other chemicals .
  • Methods of Application : The specific methods of application vary depending on the final product being synthesized .

Safety And Hazards

The compound is classified as a danger according to its safety information . It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11/h11,14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAYUAGLMWGXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655094
Record name tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate

CAS RN

885959-36-4
Record name tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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